Product packaging for Avycaz(Cat. No.:CAS No. 1393723-27-7)

Avycaz

Cat. No.: B12723627
CAS No.: 1393723-27-7
M. Wt: 811.8 g/mol
InChI Key: LVFGWOQWXQLVRO-XJDKXYGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Avycaz is a fixed-dose combination research compound consisting of ceftazidime, a third-generation cephalosporin antibiotic, and avibactam, a non-beta-lactam beta-lactamase inhibitor . This combination is of significant interest in microbiological and antimicrobial resistance research. The ceftazidime component functions by binding to penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis . The avibactam component protects ceftazidime from degradation by inactivating a broad range of beta-lactamase enzymes, including Klebsiella pneumoniae carbapenemases (KPCs) and AmpC-type beta-lactamases . This mechanism makes this compound a valuable tool for in vitro studies involving multidrug-resistant Gram-negative pathogens. Its research applications include exploring antibacterial efficacy against designated susceptible microorganisms such as Enterobacteriaceae and Pseudomonas aeruginosa . This compound is supplied as a sterile powder for constitution . This product is labeled for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals . RUO products are specifically for laboratory research phases and are not validated or approved for clinical diagnostics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H33N9O13S3 B12723627 Avycaz CAS No. 1393723-27-7

Properties

CAS No.

1393723-27-7

Molecular Formula

C29H33N9O13S3

Molecular Weight

811.8 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C22H22N6O7S2.C7H11N3O6S/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);4-5H,1-3H2,(H2,8,11)(H,13,14,15)/b26-13+;/t14-,18-;4-,5+/m11/s1

InChI Key

LVFGWOQWXQLVRO-XJDKXYGGSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N

Origin of Product

United States

Molecular Mechanisms of β Lactamase Inhibition by Avibactam

Spectrum of β-Lactamase Inhibition by Avibactam (B1665839)

Avibactam demonstrates a broad spectrum of inhibition against various classes of serine beta-lactamases asm.orgnih.gov.

Inhibition of Ambler Class A β-Lactamases

Avibactam is a potent inhibitor of Ambler class A beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs) asm.orgnih.govmdpi.comacs.orgasm.org. These enzymes are a major mechanism of resistance in Enterobacteriaceae seq.esxiahepublishing.com. Studies have shown that avibactam can restore the activity of ceftazidime (B193861) against strains producing these enzymes seq.esnih.gov. Research involving the TEM-1 class A beta-lactamase has been instrumental in characterizing avibactam's inhibition kinetics nih.gov.

Inhibition of Ambler Class C β-Lactamases (AmpC)

A significant feature of avibactam is its ability to inhibit Ambler class C beta-lactamases (AmpC), which are often resistant to older beta-lactamase inhibitors asm.orgnih.govrcsb.org. AmpC enzymes can be chromosomally encoded or plasmid-mediated and contribute to resistance in various Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae asm.orgnih.govrcsb.org. Avibactam's activity against class C enzymes represents a crucial advantage in combating resistance mediated by these enzymes asm.orgnih.govrcsb.org. High-resolution structural studies of avibactam bound to AmpC from P. aeruginosa have provided insights into this interaction asm.orgrcsb.org.

Inhibition of Select Ambler Class D β-Lactamases (e.g., OXA-48)

Avibactam also exhibits inhibitory activity against certain Ambler class D beta-lactamases, notably the OXA-48 type carbapenemases asm.orgnih.govmdpi.comasm.orgxiahepublishing.com. While its activity against class D enzymes can be more variable compared to class A and C, the inhibition of OXA-48 is clinically significant as these enzymes are increasingly prevalent carbapenemases xiahepublishing.comacs.org. Structural and mechanistic analyses have explored avibactam's interaction with class D enzymes like OXA-10 and OXA-48 acs.orgacs.org.

Inactivity Against Metallo-β-Lactamases (MBLs)

Crucially, avibactam does not inhibit metallo-beta-lactamases (MBLs), which constitute Ambler class B seq.esasm.orgmdpi.comasm.org. MBLs utilize zinc ions in their active site to hydrolyze beta-lactams and are not affected by serine-based inhibitors like avibactam researchgate.net. Resistance to ceftazidime-avibactam can arise from the presence of MBLs xiahepublishing.comacs.org.

Below is a summary of avibactam's spectrum of inhibition:

Ambler ClassExamplesInhibition by Avibactam
Class AESBLs, KPCPotent inhibition
Class CAmpCPotent inhibition
Class DSelect enzymes (e.g., OXA-48)Inhibition observed
Class BMBLs (NDM, VIM, IMP)No inhibition

Chemical Mechanism of Avibactam-Enzyme Interaction

Avibactam inhibits serine beta-lactamases through a distinct chemical mechanism involving reversible covalent acylation nih.govasm.orgfrontiersin.orgasm.org.

Characterization of Reversible Covalent Acylation

Unlike beta-lactam-based inhibitors that typically form a stable, kinetically irreversible acyl-enzyme intermediate, avibactam forms a covalent but reversible bond with the catalytic serine residue in the beta-lactamase active site nih.govfrontiersin.orgtandfonline.comasm.org. This interaction involves the opening of avibactam's diazabicyclooctane ring and the formation of a carbamoyl (B1232498) acyl-enzyme intermediate nih.govfrontiersin.orgtandfonline.comacs.org.

Research using techniques like NMR and mass spectrometry has demonstrated that the deacylation of the avibactam-enzyme complex occurs through the regeneration of intact avibactam, rather than hydrolysis of the inhibitor nih.govnih.gov. This reversible nature allows the enzyme to eventually recover its activity, but the slow off-rate of deacylation provides sufficient duration of inhibition to protect the co-administered beta-lactam antibiotic nih.govasm.org. For instance, the deacylation off-rate from TEM-1 was measured at 0.045 min⁻¹, corresponding to a half-life of enzyme recovery of 16 minutes nih.govnih.gov. This reversible covalent binding, followed by recyclization of the inhibitor upon deacylation, is a unique characteristic of avibactam's mechanism among clinically used beta-lactamase inhibitors nih.govfrontiersin.orgacs.orgasm.org.

Analysis of Ring-Opening and Recyclization Processes

The inhibitory mechanism of avibactam involves the regioselective opening of its five-membered cyclic urea (B33335) group upon reaction with the nucleophilic serine (Ser70 in class A β-lactamases) in the β-lactamase active site tandfonline.comfrontiersin.org. This reaction forms a stable carbamoyl-enzyme complex tandfonline.comnih.gov.

Crucially, the deacylation of the avibactam-enzyme complex primarily proceeds through a recyclization process that regenerates the intact avibactam molecule, rather than hydrolysis which would inactivate the inhibitor nih.govpnas.orgrsc.org. This recyclization is favored due to the formation of a less strained five-membered ring compared to the highly strained four-membered β-lactam ring involved in the deacylation of β-lactam inhibitors pnas.orgrsc.org. Computational studies, including molecular dynamics (MD) simulations and quantum chemical calculations, support that recyclization of the avibactam-derived carbamoyl complex is favored over hydrolysis rsc.org. This process is potentially promoted by a proton shuttle mechanism and the stabilization of a negative charge on the aminocarbonyl oxygen rsc.org.

Comparative Molecular Inhibition Analysis with Established β-Lactamase Inhibitors (e.g., Clavulanic Acid, Tazobactam)

Avibactam differs significantly from established β-lactamase inhibitors such as clavulanic acid and tazobactam (B1681243), which are β-lactam-based "suicide inhibitors" tandfonline.comfrontiersin.orgnih.govnih.gov. While both avibactam and β-lactam inhibitors form a covalent bond with the active-site serine, the subsequent events differ tandfonline.comnih.gov.

Clavulanic acid and tazobactam undergo complex fragmentation and rearrangement reactions after initial acylation, leading to irreversible inactivation of the enzyme tandfonline.compnas.orgnih.gov. These reactions can result in multiple acyl-enzyme complexes, some of which are stable to hydrolysis tandfonline.com. In contrast, avibactam forms a relatively stable carbamoyl-enzyme complex that is slowly reversible through recyclization, regenerating the active enzyme and intact inhibitor tandfonline.comnih.govnih.govpnas.org.

Studies comparing the inactivation efficiency of avibactam with clavulanic acid or tazobactam against isolated class A and C serine β-lactamases have shown avibactam to have comparable or superior activity tandfonline.com. This is attributed, in part, to the additional stabilization of the carbamoyl-enzyme complex through interactions with polar residues in the active site tandfonline.com.

Kinetic analyses have revealed variations in the efficiency of acylation (k₂/Kᵢ) and deacylation rates across different β-lactamase classes for avibactam nih.govdrugbank.com. For instance, the efficiency of acylation varies significantly, with higher efficiency observed against class A enzymes like CTX-M-15 compared to class D enzymes like OXA-10 nih.govdrugbank.com. The deacylation rates also differ, leading to varying half-lives for enzyme activity recovery depending on the specific β-lactamase nih.gov.

Below is a table summarizing some comparative kinetic data for avibactam against selected β-lactamases:

Enzyme (Class)Acylation Efficiency (k₂/Kᵢ, M⁻¹s⁻¹)Deacylation Half-life (min)Source
CTX-M-15 (A)1.0 x 10⁵40 nih.govdrugbank.com
KPC-2 (A)-82 nih.gov
E. cloacae P99 AmpC (C)-300 nih.gov
P. aeruginosa PAO1 AmpC (C)-6 nih.gov
OXA-10 (D)1.1 x 10¹>5 days nih.govdrugbank.com
OXA-48 (D)-- nih.gov

Structural Biology of Avibactam-β-Lactamase Complexes

Structural studies, particularly X-ray crystallography, have been instrumental in understanding the molecular basis of avibactam's inhibition of β-lactamases rcsb.orgnih.govpnas.orgacs.orgrcsb.org. These studies provide detailed insights into the enzyme active site, inhibitor binding, and the interactions that govern inhibition potency.

Crystallographic Insights into Enzyme Active Sites and Binding Pockets

High-resolution crystal structures of avibactam in complex with various serine β-lactamases, including class A (e.g., CTX-M-14, CTX-M-15, SHV-1, KPC-2), class C (e.g., P. aeruginosa AmpC), and class D (e.g., OXA-10, OXA-48), have been reported rcsb.orgnih.govpnas.orgacs.orgrcsb.orgmdpi.comresearchgate.net. These structures consistently show avibactam covalently bound to the catalytic serine residue (Ser70 in class A enzymes) pnas.orgrcsb.org.

Analysis of these structures reveals that avibactam binds within the enzyme's active site, with its diazabicyclooctane core and sulfonate group positioned to interact with key active-site residues nih.govpnas.orgrcsb.org. The binding mode of avibactam is generally conserved across different classes of serine β-lactamases oup.com.

Specific interactions within the active site contribute to the stability of the carbamoyl-enzyme complex. For example, in the complex with P. aeruginosa AmpC, the carboxamide group of avibactam interacts with Asn152 and Gln120, while the sulfate (B86663) moiety is positioned by Thr316, Lys315, and Asn346 nih.gov. Residues like Tyr150 and Lys67 are positioned to facilitate the formation of the covalent bond with Ser64 (in AmpC) nih.gov.

Crystallographic studies at varying pH values have provided insights into the protonation states of active-site residues and how avibactam binding influences them pnas.orgresearchgate.netnih.gov. For instance, in the CTX-M-14 complex at pH 7.9, both Lys73 and Glu166 were observed in a neutral state pnas.orgresearchgate.netnih.gov.

Elucidation of Molecular Interactions Governing Inhibition Potency

The potency of avibactam against different β-lactamases is influenced by the specific molecular interactions within the active site. Hydrogen bonds play a significant role in stabilizing the avibactam-enzyme complex. For example, in some complexes, the sulfonate group of avibactam forms hydrogen bonds with residues like Ser130 pnas.orgrcsb.org. Differences in these interactions, such as the presence or absence of a hydrogen bond to Ser130 observed between KPC-2 and SHV-1 complexes, may contribute to variations in kinetic constants of inhibition rcsb.org.

The conformation of the avibactam hydroxylamine-O-sulfonate group can vary with pH, and this conformational change may correlate with the protonation state of residues like Lys73, impacting the deacylation process pnas.orgresearchgate.netnih.gov. The perturbed pKₐ of Lys73 in the avibactam complex compared to β-lactam acyl-enzyme complexes may hinder its role in initiating deacylation pnas.orgresearchgate.netnih.gov.

The relatively solvent-exposed position and flexibility of the avibactam sulfonate group in the active site might also influence the localization of negative charge and contribute to the stability of the complex pnas.org.

Analysis of Conformational Dynamics of Enzyme-Inhibitor Adducts

While crystallographic studies provide static snapshots, computational methods such as molecular dynamics (MD) simulations offer insights into the conformational dynamics of the enzyme-inhibitor adducts rsc.org. MD simulations have been used to investigate the potential fates of the β-lactamase-avibactam complex, particularly the competing processes of recyclization and hydrolysis rsc.org.

These simulations can reveal the dynamic behavior of the inhibitor within the active site and how protein conformational changes might influence the chemical reaction pathways rsc.org. For example, MD simulations have shown that intramolecular distances within avibactam are more favorable for recyclization than intermolecular distances required for hydrolysis by a water molecule rsc.org.

Conformational changes in enzyme loops, such as the Ω loop in class A β-lactamases, can impact avibactam binding and resistance asm.orgasm.org. Substitutions in the Ω loop, like at position D179 in KPC-2, can lead to destabilization of the loop and affect the affinity for avibactam asm.orgasm.org. Shifts in active-site residues and the deacylation water molecule due to these conformational changes can also influence inhibition asm.org.

Investigative Methodologies and Efficacy of Avycaz in Preclinical Studies

In Vitro Susceptibility Assessment Techniques for Avycaz

Determining the susceptibility of bacterial isolates to this compound in vitro involves several standardized methodologies. These techniques provide quantitative or semi-quantitative measures of the concentration of this compound required to inhibit bacterial growth.

Broth Microdilution and Agar (B569324) Dilution Methodologies

Broth microdilution and agar dilution are reference methods for determining the MIC of antimicrobial agents. In broth microdilution, serial dilutions of this compound are prepared in a liquid growth medium in microtiter plates, inoculated with a standardized bacterial suspension, and incubated. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth. For this compound, avibactam (B1665839) is typically tested at a fixed concentration (e.g., 4 mg/L) in combination with doubling dilutions of ceftazidime (B193861) oup.com. Agar dilution involves incorporating serial dilutions of this compound into an agar medium before plates are inoculated with bacterial spots. The MIC is the lowest concentration in the agar that inhibits visible growth. Both methods are considered reliable for determining MIC values nih.govresearchgate.net. Studies using broth microdilution have shown significant activity of ceftazidime/avibactam against Enterobacteriaceae and Pseudomonas aeruginosa, including isolates resistant to ceftazidime alone oup.com. For example, in a study of urinary isolates, the ceftazidime/avibactam MIC90 values were 0.5 mg/L for Enterobacteriaceae and 8 mg/L for Pseudomonas aeruginosa oup.com. Against common Enterobacteriaceae, MIC90 values were reported as 0.25 mg/L for Escherichia coli, 1 mg/L for Klebsiella pneumoniae, 0.06 mg/L for Proteus mirabilis, and 2 mg/L for Enterobacter cloacae oup.com.

Gradient Strip Methods (e.g., E-test, MIC Strip Test)

Gradient strip methods, such as the Etest (bioMérieux) and MIC Test Strip (Liofilchem), provide a continuous gradient of antibiotic concentrations on a plastic strip. biomerieux.combiomerieux.comresearchgate.net The strip is placed on an agar plate inoculated with the test organism. After incubation, an elliptical zone of inhibition forms, and the MIC is read at the intersection of the inhibition ellipse with the strip biomerieux.combiomerieux.com. These methods can provide MIC values that fall between conventional two-fold dilutions nih.gov. Etest strips for ceftazidime/avibactam contain a predefined gradient of ceftazidime concentrations with a fixed concentration of avibactam, typically 4 µg/mL biomerieux.comnih.gov. Gradient strip methods have demonstrated good essential and categorical agreement with broth microdilution for testing this compound susceptibility against Enterobacterales and Pseudomonas aeruginosa nih.govnih.gov.

Disk-Based Susceptibility Testing (e.g., Disk Diffusion)

Disk diffusion, also known as the Kirby-Bauer method, is a widely used semi-quantitative method for susceptibility testing. xiahepublishing.comfda.govhardydiagnostics.com A paper disk impregnated with a specific concentration of this compound (e.g., 30/20 µg ceftazidime/avibactam) is placed on the surface of an agar plate inoculated with a standardized bacterial suspension fda.govfrontiersin.org. After incubation, the diameter of the zone of inhibition around the disk is measured and correlated with defined breakpoints to categorize the isolate as susceptible, intermediate, or resistant xiahepublishing.comfrontiersin.org. While simpler to perform than dilution methods, disk diffusion provides a qualitative or semi-quantitative result based on zone size rather than a precise MIC value fda.govfrontiersin.org. Disk diffusion has been used to assess the in vitro susceptibility of this compound against carbapenem-resistant Gram-negative bacteria xiahepublishing.com. Studies have evaluated the performance of different disk contents (e.g., CLSI 30/20 µg and EUCAST 10/4 µg) compared to reference methods antimicrobianos.com.ar.

Development and Validation of Rapid Susceptibility Testing Methodologies (e.g., EUCAST-RAST, DET-RAST)

Given the critical need for timely susceptibility results, particularly for serious infections like bloodstream infections, rapid antimicrobial susceptibility testing (RAST) methods are being developed and validated. mdpi.comresearchgate.netnih.gov The European Committee on Antimicrobial Susceptibility Testing (EUCAST) RAST is a phenotypic method based on disk diffusion performed directly from positive blood culture bottles, allowing for results within 4 to 8 hours of incubation. mdpi.comresearchgate.netnih.goveucast.org Direct Etest (DET)-RAST is another rapid method that can determine MIC values directly from blood cultures, with MIC reading possible after 8 hours of incubation. mdpi.comresearchgate.net Studies have evaluated the performance of EUCAST RAST and DET-RAST for determining this compound susceptibility of carbapenemase-producing Klebsiella pneumoniae and Escherichia coli directly from blood cultures, showing high categorical agreement with reference broth microdilution mdpi.comresearchgate.netnih.gov. A rapid colorimetric test, the Rapid CAZ/AVI NP test, has also been developed for the rapid detection of ceftazidime/avibactam susceptibility/resistance in Enterobacterales, providing results within approximately 2 hours and 45 minutes nih.gov.

Synergy and Combination Studies of this compound In Vitro

Investigating the potential for synergy between this compound and other antimicrobial agents in vitro is important, especially for treating infections caused by highly resistant strains. Synergy occurs when the combined effect of two antibiotics is greater than the sum of their individual effects.

Checkerboard Methodologies for Fractional Inhibitory Concentration Index (FICI) Determination

The checkerboard method is a common technique used to assess the in vitro synergy of antibiotic combinations. nih.govplos.orgasm.orgnih.gov This method involves preparing a series of two-fold dilutions of two antimicrobial agents, drug A and drug B, and testing them in combination in a microtiter plate. Each well contains a different concentration combination of the two drugs. After inoculation with a bacterial suspension and incubation, the MIC of each drug alone and in combination is determined plos.orgnih.gov. The interaction between the two drugs is quantified using the Fractional Inhibitory Concentration Index (FICI), which is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) nih.govplos.orgasm.orgnih.gov.

The FICI is interpreted as follows:

Synergy: FICI ≤ 0.5 nih.govplos.orgasm.orgnih.gov

Additive: 0.5 < FICI ≤ 1 nih.govnih.gov

Indifference: 1 < FICI < 2 nih.govnih.gov

Antagonism: FICI ≥ 2 nih.govasm.orgnih.gov

Checkerboard studies have evaluated the synergy of this compound in combination with various antibiotics against difficult-to-treat pathogens, such as carbapenem-resistant Klebsiella pneumoniae (CRKP). nih.govplos.orgasm.orgnih.govfrontiersin.org For instance, studies have shown high synergy rates for the combination of this compound and aztreonam (B1666516) against metallo-beta-lactamase (MBL)-producing isolates, which are typically resistant to this compound alone due to the inability of avibactam to inhibit MBLs nih.govnih.govfrontiersin.orgfrontiersin.orgoup.complos.org. The combination of this compound with meropenem (B701), amikacin (B45834), fosfomycin (B1673569), and tigecycline (B611373) has also been investigated using checkerboard assays, showing varying degrees of synergy or indifference depending on the bacterial isolates and resistance mechanisms. plos.orgasm.orgfrontiersin.orgoup.comfrontiersin.org

Here is an example of data that could be presented in an interactive table based on checkerboard synergy studies:

Table: Summary of In Vitro Synergy Studies with this compound

CombinationIsolate TypeSynergy Rate (FICI ≤ 0.5)Additive Rate (0.5 < FICI ≤ 1)Indifference Rate (1 < FICI < 2)Antagonism Rate (FICI ≥ 2)Source
This compound + AztreonamCRKP (Overall)90.7%0.7%7.3%1.3% nih.govfrontiersin.org
This compound + AztreonamCRKP (Class A, B, and D enzymes)93.5% (A), 85.3% (B), 72.7% (D)N/AN/AN/A nih.govfrontiersin.org
This compound + MeropenemKPC-producing CRKP91.3%N/AMostly irrelevantN/A asm.org
This compound + MeropenemCarbapenemase-non-producing CRKP100%N/AMostly irrelevantN/A asm.org
This compound + AmikacinKPC-producing CRKPMostly irrelevantN/AMostly irrelevantN/A asm.org
This compound + Colistin (B93849)KPC-producing CRKPMostly irrelevantN/AMostly irrelevantN/A asm.org
This compound + TigecyclineKPC-producing CRKPMostly indifferenceN/A67%N/A plos.org

This table illustrates the varying synergistic potential of this compound when combined with different antibiotics against specific types of resistant bacteria, as determined by checkerboard FICI analysis.

Time-Kill Curve Assays for Dynamic Efficacy Assessment

Time-kill curve assays are a fundamental preclinical method used to evaluate the dynamic efficacy of antimicrobial agents over time. These assays measure the rate and extent of bacterial killing by an antibiotic or combination of antibiotics at various concentrations. For ceftazidime-avibactam, time-kill studies have been employed to demonstrate its bactericidal activity and to assess the impact of avibactam in restoring ceftazidime's activity against β-lactamase-producing strains.

Studies have shown that the combination of ceftazidime-avibactam exhibits bactericidal effects against various Gram-negative pathogens, including Klebsiella pneumoniae and Escherichia coli, particularly those producing carbapenemases. oup.com In time-kill studies, the bactericidal effect of ceftazidime-avibactam against K. pneumoniae increased when combined with other antimicrobials compared to ceftazidime-avibactam alone. oup.com Specifically, a complete bactericidal effect was observed when ceftazidime-avibactam was combined with fosfomycin or gentamicin (B1671437) against K. pneumoniae. oup.com Against E. coli isolates where ceftazidime-avibactam alone did not show a bactericidal effect, combinations with other antimicrobials, including aztreonam, colistin, gentamicin, and fosfomycin, demonstrated a high bactericidal effect. oup.com

Susceptible Breakpoint Index (SBPI) Analysis

The Susceptible Breakpoint Index (SBPI) is a tool used in preclinical evaluation to analyze the susceptibility of bacterial isolates to an antimicrobial agent relative to established clinical breakpoints. This analysis helps to understand the proportion of isolates that would be considered susceptible based on in vitro minimum inhibitory concentration (MIC) data and provides insight into the potential clinical effectiveness of the agent against a given bacterial population. Research involving ceftazidime-avibactam often includes assessments of MIC values against diverse collections of resistant Gram-negative bacteria to determine the percentage of isolates falling within susceptible ranges defined by regulatory bodies.

Combinatorial Efficacy of this compound with Other Antimicrobial Agents

Given the challenge of treating multidrug-resistant (MDR) bacterial infections, the potential for combining ceftazidime-avibactam with other antimicrobial agents has been explored in preclinical studies to identify synergistic interactions and potentially overcome resistance mechanisms.

Synergistic Activity with Aztreonam

The combination of ceftazidime-avibactam with aztreonam has shown high synergy rates against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli in various in vitro testing methods, including time-kill assays, checkerboard assays, and Etests. oup.comoup.com This synergistic activity is particularly relevant for treating infections caused by metallo-β-lactamase (MBL)-producing Enterobacterales, which are typically resistant to ceftazidime-avibactam alone. Aztreonam is stable to hydrolysis by MBLs, and avibactam inhibits serine-β-lactamases, including KPC, thus protecting aztreonam from degradation if both types of enzymes are present.

Combinations with Carbapenems (e.g., Meropenem, Imipenem)

Combinations of ceftazidime-avibactam with carbapenems like meropenem and imipenem (B608078) have been investigated, particularly against carbapenemase-producing organisms. Synergy has been reported in checkerboard and Etest studies with meropenem and imipenem against K. pneumoniae. oup.comoup.com Preclinical models of difficult-to-treat resistant Pseudomonas aeruginosa infections have shown that combinations including beta-lactams like carbapenems were superior to single agents. researchgate.net

Combinations with Aminoglycosides (e.g., Amikacin, Gentamicin)

Combinations of ceftazidime-avibactam with aminoglycosides such as amikacin and gentamicin have demonstrated synergistic activity against carbapenem-resistant Gram-negative bacteria, including KPC-producing Klebsiella pneumoniae. oup.comoup.comresearchgate.netnih.gov This synergy is thought to be due to ceftazidime's inhibition of cell wall synthesis, which facilitates the entry of aminoglycosides into the bacterial cytoplasm, where they inhibit protein synthesis. oup.comoup.com Time-kill assays have shown that combining ceftazidime-avibactam with amikacin or gentamicin can lead to faster bacterial killing and prevent the emergence of resistance compared to monotherapy. researchgate.netnih.gov Synergy rates with ceftazidime-avibactam were found to be more common with amikacin for KPC-K. pneumoniae isolates containing the aac(6′)-Ib′ gene, while synergy was more common with gentamicin for isolates containing the aac(6′)-Ib gene. researchgate.netnih.gov

Combinations with Fosfomycin

The combination of ceftazidime-avibactam with fosfomycin has shown promising results in preclinical studies against MDR Pseudomonas aeruginosa and carbapenemase-producing Enterobacterales. researchgate.netera-learn.eunih.gov Checkerboard analysis has revealed synergy between ceftazidime-avibactam and fosfomycin against MDR P. aeruginosa. nih.gov Time-kill studies have also shown high synergy rates and complete bactericidal effects when ceftazidime-avibactam is combined with fosfomycin against K. pneumoniae and E. coli. oup.com In a murine infection model with a high bacterial burden, the combination of ceftazidime-avibactam and fosfomycin significantly reduced bacterial counts compared to either agent alone. researchgate.netnih.gov This combination targets multiple bacterial pathways, with ceftazidime inhibiting cell wall synthesis, avibactam inhibiting serine-β-lactamases, and fosfomycin inhibiting an early step in cell wall synthesis. nih.gov Preclinical models suggest that the addition of fosfomycin to ceftazidime-avibactam may also reduce the development of resistance. era-learn.eunih.gov

Data Table: In Vitro Synergy of Ceftazidime-Avibactam Combinations

CombinationBacterial Species/Resistance MechanismSynergy Rate (Time-Kill/Checkerboard/Etest)NotesSource
Ceftazidime-Avibactam + AztreonamCR-K. pneumoniae, E. coliHigh (0.91-0.98 / 0.95 / 0.98)Particularly relevant for MBL producers. oup.comoup.com
Ceftazidime-Avibactam + MeropenemK. pneumoniaeHigh (Checkerboard/Etest) oup.comoup.com
Ceftazidime-Avibactam + ImipenemK. pneumoniaeHigh (Etest) oup.comoup.com
Ceftazidime-Avibactam + AmikacinKPC-K. pneumoniae (aac(6′)-Ib′)More common synergy (Time-Kill)Faster killing, reduced resistance emergence. researchgate.netnih.gov
Ceftazidime-Avibactam + GentamicinKPC-K. pneumoniae (aac(6′)-Ib)More common synergy (Time-Kill)Complete bactericidal effect against K. pneumoniae, E. coli. oup.com oup.comresearchgate.netnih.gov
Ceftazidime-Avibactam + FosfomycinMDR P. aeruginosa, K. pneumoniae, E. coliSynergy (Checkerboard), High synergy (Time-Kill)Complete bactericidal effect against K. pneumoniae, E. coli. oup.com Reduced resistance development. era-learn.eunih.gov oup.comresearchgate.netera-learn.eunih.gov
Interactions with Polymyxins

In vitro studies have investigated the potential for interaction between this compound and other antimicrobial agents, including polymyxins. In vitro interaction tests with this compound show little potential for antagonism with other antibiotics of various classes, including colistin, which is a polymyxin (B74138) rxabbvie.compfizer.com. The combination of ceftazidime/avibactam with colistin has shown a low antagonism rate in time-kill studies oup.com. Additionally, a 100% bactericidal effect was observed in time-kill studies when ceftazidime/avibactam was combined with colistin against Escherichia coli oup.com.

Other Antimicrobial Classes (e.g., Azithromycin)

Beyond polymyxins, in vitro studies have also examined interactions between this compound and other antimicrobial classes. These studies have indicated that this compound has little potential to antagonize or be antagonized by antibiotics from various classes, such as metronidazole, tobramycin, levofloxacin, vancomycin, linezolid, and tigecycline rxabbvie.compfizer.com.

Specifically regarding azithromycin (B1666446), the combination of ceftazidime/avibactam with azithromycin has demonstrated a high synergy rate in time-kill studies against Klebsiella pneumoniae oup.comresearchgate.net. A complete bactericidal effect was reported when this combination was used oup.com.

In Vitro Antimicrobial Activity of this compound against Specific Bacterial Populations

This compound has demonstrated in vitro activity against a range of challenging Gram-negative bacterial populations, particularly those resistant to other β-lactam antibiotics due to the production of certain β-lactamases.

Carbapenem-Resistant Enterobacterales Strains

This compound has shown excellent in vitro activity against Carbapenem-Resistant Enterobacterales (CRE), including those producing KPC-type carbapenemases and OXA-48-like enzymes mdpi.comscielo.brxiahepublishing.combjid.org.brnih.gov. Studies have reported high susceptibility rates of CRE isolates to this compound mdpi.combjid.org.brnih.gov.

However, this compound is not active against CRE that produce metallo-β-lactamases (MBLs), such as NDM and VIM mdpi.comscielo.brxiahepublishing.compfizer.commdpi.com. Susceptibility rates can vary depending on the prevalent resistance mechanisms in a given region xiahepublishing.com. For instance, a study in Pakistan showed low this compound susceptibility (11%) among carbapenem-resistant Gram-negative bacteria, with resistance predominantly due to MBL production xiahepublishing.comthe-microbiologist.com. In contrast, studies in other regions have shown higher susceptibility rates against CRE, particularly against KPC and OXA-48 producers mdpi.comnih.gov.

Data on the in vitro activity of this compound against CRE strains from various studies:

Bacterial PopulationStudy LocationSusceptibility Rate (%)NotesSource
Enterobacterales (CRE)Colombia>99From cUTI and cIAI patients bjid.org.br
Enterobacterales (CRE)Chile88.57Among CRE isolates nih.gov
CRE (overall)Southeast Asia68.9Against 858 CRE isolates mdpi.com
CRE (KPC-2, OXA-48-like, IMI producers)Southeast Asia99.3 mdpi.com
CRE (MBL producers)Southeast Asia0NDM and IMP producers mdpi.com
Carbapenem-resistant GNRPakistan11Includes Enterobacterales and P. aeruginosa xiahepublishing.com
CRELatin America74.7Meropenem-nonsusceptible isolates bjid.org.br

Multidrug-Resistant Pseudomonas aeruginosa Isolates

This compound is considered an option against multidrug-resistant (MDR) Pseudomonas aeruginosa nih.govbjid.org.br. Studies have evaluated its in vitro activity against these challenging isolates. Susceptibility rates of MDR P. aeruginosa to this compound have been reported, although they can be lower than those observed for Enterobacterales bjid.org.brnih.govbjid.org.br. For example, a study in Colombia reported 78.46% susceptibility for P. aeruginosa from cUTI patients and 83.33% from cIAI patients bjid.org.br. Another study in Chile found 44.83% susceptibility among MDR P. aeruginosa and 38.99% among difficult-to-treat resistant P. aeruginosa nih.gov. Data from the ATLAS surveillance program in Latin America showed 45.3% susceptibility among MDR P. aeruginosa isolates between 2018 and 2020 bjid.org.br.

Similar to CRE, the activity of this compound against P. aeruginosa is impacted by resistance mechanisms, particularly the presence of MBLs xiahepublishing.commdpi.com.

Extended-Spectrum β-Lactamase (ESBL)-Producing Bacteria

This compound has demonstrated excellent in vitro activity against ESBL-producing Enterobacterales scielo.brnih.govmdpi.comelsevier.esasm.orgnih.gov. Avibactam is effective at inhibiting ESBL enzymes, thereby restoring the activity of ceftazidime against these strains wikipedia.orgnih.gov. Studies have consistently shown high susceptibility rates, often approaching 100%, for ESBL-producing Escherichia coli and Klebsiella pneumoniae to this compound scielo.brnih.govmdpi.comelsevier.esasm.orgnih.gov.

Data on the in vitro activity of this compound against ESBL-producing Enterobacterales:

Bacterial PopulationStudy LocationSusceptibility Rate (%)NotesSource
ESBL-producing EnterobacteralesChile99.34 nih.gov
ESBL-producing E. coli and K. pneumoniaeItaly100Avibactam restored ceftazidime activity nih.gov
ESBL-producing isolates (various Enterobacterales)Global99.9INFORM global surveillance study asm.org
ESBL-producing EnterobacteralesBulgaria100From HSCT patients mdpi.com
ESBL-producing EnterobacteralesSouthern Brazil100Lowest MIC values scielo.br

AmpC-Producing Bacteria

This compound is active against bacteria that produce AmpC β-lactamases mdpi.comscielo.brmjima.orgelsevier.esasm.orgnih.gov. Avibactam effectively inhibits AmpC enzymes, making this compound a viable treatment option for infections caused by these organisms mdpi.commjima.orgelsevier.esasm.org. Studies have shown high susceptibility rates for AmpC-producing Enterobacterales and Pseudomonas aeruginosa to this compound asm.orgnih.gov. In the INFORM global surveillance study, 100% of plasmid-mediated AmpC-producing isolates of E. coli, K. pneumoniae, K. oxytoca, and P. mirabilis were susceptible to this compound asm.org. This compound also demonstrated high in vitro activity against AmpC-overproducing P. aeruginosa and Enterobacterales nih.gov.

Data on the in vitro activity of this compound against AmpC-producing bacteria:

Bacterial PopulationStudy LocationSusceptibility Rate (%)NotesSource
Plasmid-mediated AmpC-producing EnterobacteralesGlobal100INFORM global surveillance study asm.org
ESBL- and AmpC-producing EnterobacteralesGlobal100INFORM global surveillance study asm.org
AmpC-overproducing EnterobacteralesVariousHigh activityFrom Phase 3 trials and ATLAS program nih.gov
AmpC-overproducing P. aeruginosaVariousHigh activityFrom Phase 3 trials and ATLAS program nih.gov
Acquired AmpC β-lactamase (AACBL)-producing EnterobacteriaceaeSpain100Avibactam restored ceftazidime activity elsevier.es
AmpC-positive EnterobacteralesLatin America100 bjid.org.br

Klebsiella pneumoniae Carbapenemase (KPC)-Producing Bacteria

This compound has demonstrated potent activity against KPC-producing Enterobacteriaceae, a significant group of carbapenem-resistant organisms. frontiersin.orgupf.eduoup.com KPC enzymes are Ambler class A serine carbapenemases that can hydrolyze carbapenems and other beta-lactam antibiotics. dovepress.comoup.com Avibactam is a potent inhibitor of KPC enzymes, which restores the activity of ceftazidime against KPC-producing strains. asm.orgnih.govasm.org

In vitro studies have shown that the addition of avibactam significantly lowers the MICs of ceftazidime for KPC-producing isolates. For instance, in a study of KPC-producing Enterobacteriaceae, the addition of 4 mg/L of avibactam reduced the MIC50/90 of ceftazidime from >32 mg/L to 1/4 mg/L. oup.com

However, resistance to this compound in KPC-producing Klebsiella pneumoniae has been reported and can emerge during treatment. asm.orgnih.govasm.orgasm.orgtandfonline.com Mechanisms of resistance in KPC-producing strains include mutations in the blaKPC gene, particularly amino acid substitutions in the omega loop, which can lead to increased ceftazidime hydrolysis and reduced avibactam inhibition. oup.comtandfonline.comijcasereportsandimages.com Other resistance mechanisms involve porin mutations (e.g., OmpK35 and OmpK36) and increased efflux pump activity, which can act in combination with carbapenemase production to reduce susceptibility. dovepress.comasm.orgnih.govresearchgate.netfrontiersin.org Increased expression or gene copy number of blaKPC has also been linked to reduced susceptibility. asm.orgfrontiersin.org

Preclinical models, such as neutropenic murine infection models, have been used to evaluate the efficacy of this compound against KPC-producing K. pneumoniae. In a neutropenic murine lung infection model, this compound showed killing activity against KPC-expressing K. pneumoniae. frontiersin.org Time-kill assays have also been employed to define the concentrations of this compound required to suppress bacterial regrowth in KPC-producing isolates. frontiersin.orgmdpi.com

OXA-48-like Carbapenemase-Producing Bacteria

This compound also exhibits activity against bacteria producing OXA-48-like carbapenemases. frontiersin.orgupf.eduoup.comunmc.edu OXA-48-like enzymes are Ambler class D carbapenemases that are prevalent in certain regions and contribute to carbapenem (B1253116) resistance. dovepress.comijcasereportsandimages.comoup.com While OXA-48 enzymes may not strongly hydrolyze ceftazidime on their own, they are inhibited by avibactam. oup.comnih.govasm.org Furthermore, OXA-48-like producers often co-produce extended-spectrum beta-lactamases (ESBLs), which can hydrolyze ceftazidime, making the avibactam component crucial for restoring activity. oup.com

Studies have demonstrated the effectiveness of avibactam in restoring ceftazidime activity against OXA-48-producing strains. An analysis of OXA-48-producing K. pneumoniae isolates showed that the addition of 4 mg/L of avibactam dramatically decreased the MIC50/90 of ceftazidime. oup.com Global surveillance programs have also reported high susceptibility rates to this compound among OXA-48-producing Enterobacteriaceae. oup.comnih.govasm.org For example, in the ATLAS global surveillance program (2018-2019), 99.1% of 113 OXA-48-producing Enterobacterales isolates were susceptible to this compound, with MIC50/90 values of 0.5/2 mg/L. asm.org

Similar to KPC producers, resistance to this compound can emerge in OXA-48-like producing bacteria. ijcasereportsandimages.comresearchgate.net Resistance mechanisms can involve mutations in the blaOXA-48 gene, such as amino acid substitutions, which can increase ceftazidime hydrolysis and reduce avibactam's inhibitory effect. ijcasereportsandimages.comresearchgate.net Plasmid adaptation and the coexistence of other resistance genes can also contribute to reduced susceptibility. ijcasereportsandimages.com Porin mutations and efflux pump activity have also been implicated in this compound resistance in OXA-48-like K. pneumoniae. researchgate.net

Preclinical studies, including in vitro serial passage experiments, have assessed the potential for resistance selection in OXA-48-like expressing K. pneumoniae upon exposure to this compound. researchgate.net Murine infection models have also been used to evaluate the efficacy against OXA-48-producing strains. frontiersin.org

Activity Against Intracellular Bacterial Forms in Model Systems

While the primary focus of this compound is on extracellular bacteria, some preclinical studies have explored its activity against intracellular bacterial forms in model systems. One such study investigated the activity of ceftazidime/avibactam against intracellular Mycobacterium avium complex (MAC) in a hollow-fiber system model of intracellular pulmonary MAC (HFS-MAC). oup.com

In this HFS-MAC model, ceftazidime/avibactam demonstrated killing activity against intracellular MAC bacilli. The efficacy was linked to the pharmacokinetic/pharmacodynamic (PK/PD) parameter of the proportion of the dosing interval for which the free drug concentration remains above the MIC (fT>MIC). oup.com

Another study utilizing a dynamic one-compartment PK/PD model assessed the activity of this compound against carbapenem-resistant K. pneumoniae isolates harboring hypervirulence plasmids. While this study primarily focused on extracellular activity and combinations with other antibiotics, it utilized a model system that can simulate conditions relevant to infections where bacteria might exhibit intracellular persistence or be found within phagocytic cells. In this model, this compound alone showed initial killing against the tested strains, although regrowth was observed with lower simulated exposures. nih.gov

These studies, although limited, suggest that this compound may possess some activity against bacteria residing within host cells in certain model systems, highlighting a potential area for further investigation.

Data Table: In Vitro Activity of this compound Against Carbapenemase-Producing Enterobacteriaceae

Carbapenemase TypeOrganismThis compound MIC50 (mg/L)This compound MIC90 (mg/L)% SusceptibleSource
KPCEnterobacteriaceae14Not specified oup.com
KPCK. pneumoniae16470% dovepress.com
OXA-48-likeK. pneumoniae0.250.5Not specified oup.com
OXA-48-likeEnterobacterales0.5299.1% asm.org

Note: MIC values represent ceftazidime concentration in the presence of a fixed concentration of avibactam, typically 4 mg/L.

Data Table: this compound Activity in Preclinical Infection Models

Model SystemBacterial Species/MechanismKey FindingSource
Neutropenic murine lung infection modelKPC-expressing K. pneumoniaeShowed killing activity. frontiersin.org
Hollow-fiber system model of intracellular pulmonary MACMycobacterium avium complexKilled intracellular MAC; efficacy linked to fT>MIC. oup.com
Dynamic one-compartment PK/PD modelCarbapenem-resistant K. pneumoniaeShowed initial killing against tested strains; regrowth with lower exposures. nih.gov

Mechanistic Basis of Avycaz Resistance Development

Enzymatic Resistance Mechanisms to Avycaz

Enzymatic inactivation is a key mechanism of antimicrobial resistance where bacteria produce enzymes that modify or destroy antibiotics droracle.ai. In the context of this compound, this involves β-lactamases that can overcome the inhibitory effect of avibactam (B1665839) nih.govdroracle.ai.

Emergence and Characterization of Metallo-β-Lactamases (MBLs)

Metallo-β-Lactamases (MBLs) are a significant class of enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems nih.govdroracle.ai. Crucially, avibactam does not inhibit MBLs because these enzymes utilize a zinc ion in their active site for hydrolysis, unlike the serine β-lactamases that avibactam targets contagionlive.comnih.gov. Therefore, the presence of MBLs such as NDM, VIM, and IMP types in bacterial isolates renders this compound ineffective, representing a pre-existing resistance mechanism independent of this compound exposure nih.govxiahepublishing.comfrontiersin.org. Studies have shown that MBL production is a predominant mechanism of resistance to this compound in some regions xiahepublishing.com.

Point Mutations and Amino Acid Substitutions in Serine β-Lactamases Conferring Resistance

While avibactam is designed to inhibit serine β-lactamases, including Ambler classes A, C, and some D, point mutations and amino acid substitutions within these enzymes can lead to reduced susceptibility or outright resistance to this compound contagionlive.comnih.govresearchgate.net. These alterations can affect the enzyme's ability to hydrolyze ceftazidime (B193861), impair avibactam binding, or both asm.orgasm.org.

KPC Variants (e.g., D179Y, H273Y, KPC-14, KPC-33, KPC-44)

Klebsiella pneumoniae carbapenemases (KPCs) are class A serine β-lactamases that are a major target of avibactam nih.govasm.org. However, mutations in the blaKPC gene can lead to the emergence of this compound resistance contagionlive.comnih.gov. The D179Y substitution in KPC enzymes is a commonly reported mutation associated with resistance to this compound contagionlive.comscispace.comakjournals.comacs.org. This substitution, often occurring in the Ω-loop of the enzyme, can lead to increased hydrolysis of ceftazidime and/or impaired inhibition by avibactam contagionlive.comacs.org. For instance, the D179Y mutation in KPC-3 has been shown to significantly increase the minimum inhibitory concentration (MIC) of this compound scispace.comakjournals.com. Other KPC variants, such as KPC-31 (harboring D179Y) and KPC-33 (involving D179Y +/- H274Y), have been identified in clinical isolates resistant to this compound asm.orgakjournals.com. While specific details on KPC-14 and KPC-44 in relation to this compound resistance were not as prominently featured in the search results, the principle of mutations in KPC enzymes leading to resistance through altered structure and function is well-established contagionlive.comasm.org. The H273Y (or H274Y depending on numbering scheme) substitution, sometimes found in combination with D179Y in variants like KPC-8 and KPC-33, also contributes to resistance scispace.comasm.org.

Table 1: Selected KPC Variants and Associated this compound Resistance

KPC VariantKey Substitution(s)Associated this compound ResistanceReferences
KPC-31D179Y (+/- deletion of 167-168, T243M)High-level resistance, increased MICs scispace.comakjournals.comacs.org
KPC-33D179Y +/- H274YAssociated with clinical resistance asm.org
KPC-8V240G + H274YAssociated with baseline resistance scispace.comasm.org
KPC-2D179YAssociated with acquired resistance contagionlive.comscispace.com
CMY Variants (e.g., A114E, Q120K, V211S, N346Y)

CMY enzymes are class C AmpC β-lactamases that are also targets of avibactam nih.gov. Resistance to this compound mediated by CMY variants has been reported, often involving the accumulation of multiple amino acid substitutions asm.orgasm.orgoup.com. CMY-185, a CMY-2-like variant, has been shown to confer high-level resistance to this compound through the combined effect of four substitutions: A114E, Q120K, V211S, and N346Y asm.orgasm.orgoup.comrcsb.orgresearchgate.nettmc.eduresearchgate.net. The N346Y substitution appears to be a major contributor by hindering avibactam binding due to steric clash, while E114, K120, and S211 incrementally enhance resistance by contributing to the rejection of avibactam inhibition and stimulating ceftazidime hydrolysis asm.orgasm.orgrcsb.org.

Table 2: Amino Acid Substitutions in CMY-185 and Their Contribution to this compound Resistance

Amino Acid Substitution (relative to CMY-2)Proposed Role in ResistanceReferences
A114EIncrementally contributes to rejection of avibactam inhibition asm.orgasm.orgrcsb.org
Q120KIncrementally contributes to rejection of avibactam inhibition asm.orgasm.orgrcsb.org
V211SStimulates the turnover rate of oxyimino-cephalosporin hydrolysis asm.orgasm.orgrcsb.org
N346YMajor driver; rejects avibactam binding due to steric hindrance and augments ceftazidime hydrolysis asm.orgasm.orgoup.comrcsb.orgresearchgate.net
SHV Variants (e.g., Ser130Gly)

SHV enzymes are class A extended-spectrum β-lactamases (ESBLs) that can also be inhibited by avibactam nih.gov. The Ser130Gly substitution in SHV enzymes has been linked to reduced susceptibility or resistance to this compound nih.govresearchgate.netresearchgate.netasm.orgnih.govasm.org. This mutation, located near the active site, can significantly reduce the effectiveness of avibactam inhibition, requiring substantially higher concentrations of avibactam for inhibition compared to the wild-type enzyme researchgate.netasm.orgnih.govasm.org. The absence of the hydroxyl group at position 130 in the S130G variant is thought to impair the carbamylation of the β-lactamase by avibactam asm.orgnih.govasm.org.

Table 3: SHV Variant and Associated this compound Resistance

CTX-M Variants (e.g., Ser130Gly, Leu169Gln, Pro170Ser, Thr264Ile)

CTX-M enzymes are another prevalent group of class A ESBLs inhibited by avibactam nih.govnih.gov. Mutations in CTX-M enzymes can also lead to decreased susceptibility or resistance to this compound nih.govresearchgate.netresearchgate.netnih.govnih.govasm.orgoup.comoup.com. Resistance in CTX-M variants often involves the combination of multiple amino acid substitutions nih.govnih.govasm.org. For instance, the combination of Ser130Gly and Leu169Gln substitutions in CTX-M-15 has been shown to confer resistance by impairing avibactam inhibition nih.govresearchgate.netresearchgate.netnih.govasm.org. Similarly, Pro170Ser and Thr264Ile mutations in CTX-M-14 have been associated with increased this compound MICs, likely due to augmented ceftazidime hydrolytic activity and impaired avibactam susceptibility nih.govresearchgate.netresearchgate.netnih.govoup.comoup.com. While single mutations like P170S in CTX-M-14 can increase MICs, they may not be sufficient for high-level resistance, suggesting the need for additional mechanisms oup.com.

Table 4: Selected CTX-M Variants and Associated this compound Resistance

PER Variants (e.g., PER-1, PER-4 Overexpression)

PER (Pseudomonas-Extended-Resistant) β-lactamases are Class A extended-spectrum β-lactamases (ESBLs) that can confer resistance to penicillins, broad-spectrum cephalosporins, and aztreonam (B1666516). frontiersin.org While this compound is generally active against Class A β-lactamases, certain PER variants, such as PER-1, have been associated with this compound resistance, particularly in Pseudomonas aeruginosa. asm.orgfrontiersin.orgfrontiersin.orgnih.gov Studies have shown that the presence of blaPER, including blaPER-3, can lead to significantly higher minimum inhibitory concentrations (MICs) for this compound. frontiersin.org Overexpression of PER-1 has also been linked to reduced susceptibility to this compound in P. aeruginosa. frontiersin.orgtandfonline.com

Overexpression and Increased Gene Copy Number of β-Lactamase Genes

Increased expression levels or gene copy numbers of β-lactamase genes, particularly those encoding enzymes less susceptible to avibactam inhibition or those with altered hydrolytic profiles, can contribute to this compound resistance. asm.orgnih.govmdpi.com For instance, increased gene expression and copy number of mutated blaKPC genes have been associated with significantly elevated this compound MICs in Klebsiella pneumoniae. nih.govmdpi.com Similarly, increased expression of KPC-3 has been observed in this compound-resistant K. pneumoniae isolates, linked to the transposition of the blaKPC-3-carrying Tn4401 transposon into a second plasmid, resulting in a higher gene copy number. asm.orgnih.govasm.org Overexpression of other β-lactamases like AmpC, PER-1, and GES-1 has also been associated with reduced this compound susceptibility in P. aeruginosa. tandfonline.com

Altered Catalytic Efficiency and Hydrolytic Profiles of Mutated Enzymes

Mutations within β-lactamase genes can lead to enzymes with altered catalytic efficiencies and hydrolytic profiles, impacting their interaction with both ceftazidime and avibactam. contagionlive.comnih.govasm.orgasm.org This is a common mechanism of this compound resistance, particularly in Enterobacteriaceae producing Class A carbapenemases like KPC. nih.gov Mutations in the Ω-loop of KPC enzymes are frequently observed, hypothesized to prevent avibactam binding. oup.comasm.orgtandfonline.com

Specific amino acid substitutions in KPC-type carbapenemases are a major mechanism leading to this compound resistance. frontiersin.org For example, the D179Y substitution in KPC-3 is a well-characterized mutation that reduces avibactam binding and increases ceftazidime hydrolysis, leading to elevated this compound MICs. contagionlive.comoup.comfrontiersin.orgacs.org This mutation can also lead to decreased activity towards carbapenems, potentially restoring susceptibility to these antibiotics in some isolates. contagionlive.comoup.com Other KPC variants, such as KPC-33, KPC-86, KPC-87, KPC-88, and the novel KPC-129 and KPC-190, have also been identified as mediating this compound resistance through alterations in the Ω loop structure, enhancing ceftazidime affinity while weakening avibactam affinity. asm.orgfrontiersin.org

Mutations in other β-lactamases can also affect this compound susceptibility. For instance, specific amino acid substitutions in ESBLs like CTX-M-15 (Ser130Gly and Leu169Gln) and CTX-M-14 (Pro170Ser and Thr264Ile) have been associated with this compound resistance. nih.gov In OXA-48 carbapenemases, substitutions like P68A and P68A, Y211S have been shown to increase catalytic efficiency towards ceftazidime and decrease the inhibitory activity of avibactam, respectively. asm.org

Non-Enzymatic Resistance Mechanisms to this compound

Non-enzymatic resistance mechanisms involve alterations in bacterial cellular structures or processes that reduce the effective concentration of the antibiotic at its target site. nih.gov

Alterations in Bacterial Outer Membrane Permeability

Changes in the permeability of the bacterial outer membrane can limit the influx of antibiotics, including this compound, into the cell. frontiersin.orgnih.gov This is a significant non-enzymatic resistance mechanism, often involving modifications to porin channels. frontiersin.orgoup.comnih.govmdpi.com

Porin Channel Deletion or Downregulation (e.g., OmpK35, OmpK36, OmpK37, OprD)

Loss or reduced expression (downregulation) of outer membrane porins, such as OmpK35, OmpK36, and OmpK37 in Klebsiella pneumoniae, and OprD in Pseudomonas aeruginosa, can decrease the entry of ceftazidime and avibactam into the periplasmic space, contributing to resistance. engineering.org.cnfrontiersin.orgnih.govfrontiersin.orgmdpi.comnih.govasm.orgtandfonline.comscispace.comasm.orgdovepress.comresearchgate.netasm.orgtandfonline.com Studies have demonstrated that porin deficiencies, particularly the absence of both OmpK35 and OmpK36, are frequently observed in this compound-resistant K. pneumoniae isolates. dovepress.com In P. aeruginosa, OprD porin loss has been linked to reduced susceptibility to carbapenems, and while its direct impact on this compound is less pronounced than other mechanisms, altered permeability contributes to resistance, often in combination with other factors. asm.orgnih.govfrontiersin.orgfrontiersin.org

Research has shown that a nonfunctional OmpK35 due to a frameshift mutation is common in K. pneumoniae ST258. asm.orgasm.orgasm.org The absence of OmpK35 expression and alterations in OmpK36, such as the L3 loop duplication or insertion sequence inactivation, have been associated with increased this compound MICs in K. pneumoniae. engineering.org.cnnih.govmdpi.comtandfonline.com

Molecular Basis of Porin Gene Mutations

Mutations in the genes encoding porins lead to altered protein structure or expression levels, impacting outer membrane permeability. engineering.org.cnnih.govmdpi.comtandfonline.com These mutations can result in non-functional or truncated porins, or affect their channel size and transport efficiency. asm.orgnih.govasm.orgasm.org

Specific mutations in ompK35 and ompK36 genes have been shown to significantly increase this compound MICs in K. pneumoniae. nih.govmdpi.com For example, a frameshift mutation in ompK35 can result in a truncated, nonfunctional protein. asm.orgnih.govasm.orgasm.org In ompK36, mutations like the T333N substitution have been shown to affect susceptibility to this compound. asm.orgengineering.org.cnasm.orgasm.org Insertions or deletions in ompK36, such as a duplication or insertion of two amino acids (Gl134-D135) in the L3 loop, or insertional inactivation by IS5, can decrease OmpK36 expression and contribute to resistance. nih.govmdpi.com The combined effect of a nonfunctional OmpK35 and partial or complete inactivation of OmpK36 has been associated with increased this compound MICs. nih.gov

Upregulation of Efflux Pump Systems

Bacterial efflux pumps are active transport systems that expel a wide range of substrates, including antibiotics, from the cell, thereby reducing their intracellular concentration and leading to decreased susceptibility or resistance. Overexpression of these systems is a significant mechanism of resistance to various antimicrobial agents, including components of this compound.

Role of MexAB-OprM Efflux System

The MexAB-OprM efflux pump is a prominent resistance-nodulation-cell division (RND) type system in Pseudomonas aeruginosa. Overexpression of the MexAB-OprM efflux pump has been strongly associated with reduced susceptibility and resistance to ceftazidime and has also been implicated in resistance to avibactam. Studies have shown that MexAB-OprM can act as a main transporter for avibactam efflux in P. aeruginosa, contributing to a loss of this compound activity. ucl.ac.beresearchgate.net Overexpression of MexAB-OprM can lead to a reduction in ceftazidime susceptibility, and this reduction is not fully restored by the addition of avibactam. asm.org The combination of MexAB-OprM overexpression and other resistance determinants, such as AmpC derepression, has been shown to result in reduced susceptibility to CZA. ucl.ac.beresearchgate.netfrontiersin.org

Contribution of MexXY Efflux System

Another important RND efflux pump system in P. aeruginosa is MexXY. While MexAB-OprM appears to play a more prominent role in avibactam efflux specifically, overexpression of MexXY has also been noted in CZA-resistant isolates and contributes to resistance to various antibiotics, including carbapenems. brieflands.commdpi.com Although some studies initially suggested a less significant role for MexXY in CZA resistance compared to MexAB-OprM, its contribution, particularly in combination with other mechanisms, cannot be disregarded. frontiersin.org Differential efflux pump-mediated drug extrusion, where ceftazidime is primarily a substrate of MexAB-OprM and meropenem (B701) is a substrate of multiple systems including MexXY, may contribute to varying resistance profiles observed with different β-lactam/β-lactamase inhibitor combinations. mdpi.com

Analysis of Regulatory Gene Mutations Affecting Efflux (e.g., nalD)

The expression of efflux pump systems like MexAB-OprM is tightly regulated by specific genes. Mutations in these regulatory genes can lead to the constitutive overexpression of the efflux pumps, contributing significantly to antibiotic resistance. For the MexAB-OprM system, key regulatory genes include mexR, nalC, and nalD. frontiersin.orgfrontiersin.org Mutations in nalD, which encodes a transcriptional repressor of the mexAB-oprM operon, have been frequently observed in CZA-resistant P. aeruginosa isolates. frontiersin.orgfrontiersin.orgbohrium.comnih.govplos.org These mutations can lead to increased expression of MexAB-OprM, resulting in decreased susceptibility to CZA. frontiersin.orgnih.govtandfonline.com Similarly, disruptions in mexR, another repressor of mexAB-oprM, have been significantly associated with CZA resistance. frontiersin.orgbohrium.com Loss-of-function mutations in these repressors can cause a 2- to 16-fold increase in the minimum inhibitory concentrations (MICs) of efflux pump substrates compared to baseline levels. frontiersin.org

Characterization of Multifactorial Resistance Phenotypes and Interplay of Mechanisms

Resistance to this compound is frequently multifactorial, arising from the interplay of several distinct mechanisms within a single bacterial isolate. frontiersin.orgfrontiersin.orgbohrium.comnih.gov In P. aeruginosa, this complexity involves not only the overexpression of efflux pumps like MexAB-OprM due to regulatory gene mutations but also alterations in β-lactamases (such as AmpC derepression or mutations in acquired β-lactamases like KPC variants that impair avibactam inhibition), and reduced outer membrane permeability due to porin deficiencies (e.g., OprD loss). frontiersin.orgfrontiersin.orgbohrium.comnih.govnih.govmdpi.comnih.gov

The combination of different resistance mechanisms can have a synergistic effect, leading to higher levels of resistance than any single mechanism alone. For instance, the co-occurrence of dnaK alterations and mexA overexpression was found to be significantly more common among CZA-resistant isolates. bohrium.com Similarly, the combination of mexR disruptions and mexA overexpression showed a strong association with resistance. bohrium.com The interplay between increased efflux activity and other mechanisms, such as the production of extended-spectrum β-lactamases (ESBLs) or modifications in penicillin-binding proteins (PBPs), contributes to the observed resistance phenotypes in clinical isolates. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org This multifactorial nature underscores the challenge in overcoming this compound resistance and highlights the need for comprehensive surveillance and understanding of the diverse mechanisms involved. frontiersin.orgnih.gov

Experimental Induction and Selection of this compound Resistance In Vitro

Experimental induction and selection studies conducted in vitro have provided valuable insights into the potential pathways for the development of this compound resistance under antibiotic pressure. These studies often involve exposing susceptible bacterial strains to increasing concentrations of this compound over time to select for resistant mutants. In vitro selection experiments with P. aeruginosa and Klebsiella pneumoniae have successfully generated CZA-resistant strains. plos.orgasm.orgnih.govtandfonline.com

These studies have demonstrated that resistance can emerge relatively quickly in vitro and is often associated with the same mechanisms observed in clinical isolates, including mutations in efflux pump regulatory genes and alterations in β-lactamase genes. plos.orgasm.orgnih.govtandfonline.com For example, in vitro evolution studies with P. aeruginosa have frequently resulted in mutations in genes regulating MexAB-OprM synthesis, consistent with the contribution of this efflux pump to CZA resistance. plos.org In K. pneumoniae, in vitro induction of CZA resistance has been linked to mutations in KPC enzymes that reduce avibactam's inhibitory activity, as well as changes in efflux pump expression and membrane permeability. asm.orgtandfonline.comdovepress.com

Studies involving serial passage in the presence of CZA have shown that even starting with susceptible strains, resistant populations can be selected, exhibiting increased MIC values. tandfonline.com The specific resistance mechanisms that emerge in vitro can vary depending on the initial strain and the selection conditions. dovepress.com These experimental approaches are crucial for understanding the genetic basis of resistance development and predicting potential resistance pathways that may emerge in clinical settings. nih.gov

Pharmacokinetic/pharmacodynamic Pk/pd Modeling in Preclinical Avycaz Research

Determination of Avibactam (B1665839) Pharmacodynamic Indices

The pharmacodynamic activity of avibactam in combination with ceftazidime (B193861) is primarily related to its ability to inhibit β-lactamases, thereby protecting ceftazidime from degradation. This protective effect is dependent on the concentration of avibactam remaining above a certain level for a sufficient duration. asm.orgnih.govseq.es

Significance of Time Above Critical Concentration Threshold (%fT>CT)

The %fT>CT has been identified as the most appropriate PK/PD index for avibactam in combination with ceftazidime. asm.orgnih.govasm.orgseq.espfizer.com This index reflects the time during which avibactam concentrations are sufficient to inhibit β-lactamases effectively, thereby allowing ceftazidime to exert its antibacterial effect. seq.es The magnitude of the critical concentration (CT) and the required duration above this threshold can vary depending on the specific bacterial isolate, the type of β-lactamase produced, and the experimental model used. asm.orgnih.gov Studies have shown that a CT value of 1 mg/L for avibactam is often used in PK/PD analyses to assess target attainment against Pseudomonas aeruginosa. asm.orgasm.orgnih.govasm.org For Enterobacteriaceae, a lower CT of 0.5 mg/L has been suggested as sufficient to achieve the pharmacodynamic target. seq.es

Correlation of PK/PD Indices with Antimicrobial Effect in Experimental Models

Preclinical studies have demonstrated a strong correlation between avibactam %fT>CT and the antimicrobial effect observed in various infection models. asm.orgnih.gov In neutropenic mouse thigh and lung infection models, the restoration of ceftazidime efficacy by avibactam correlated best with the %fT>CT. asm.orgresearchgate.net Studies using different bacterial isolates and infection sites have helped to define the magnitude of %fT>CT required for specific pharmacodynamic endpoints, such as stasis or bacterial reduction. asm.orgresearchgate.net

Translational Preclinical PK/PD Models

Several preclinical models are utilized to characterize the PK/PD of ceftazidime-avibactam and to translate these findings to predict clinical efficacy. These models allow for the simulation of human-like pharmacokinetic profiles and the assessment of antimicrobial activity under dynamic conditions. asm.orgnih.govfibercellsystems.com

In Vitro Hollow-Fiber Infection Models for Dose Fractionation Studies

The hollow-fiber infection model is a dynamic in vitro system that allows for the simulation of complex pharmacokinetic profiles over extended periods. fibercellsystems.comnih.gov This model is valuable for conducting dose fractionation studies to determine the PK/PD index that best correlates with antimicrobial effect. asm.orgfibercellsystems.com Hollow-fiber studies with ceftazidime-avibactam have been used to evaluate the activity against various β-lactamase-producing Enterobacteriaceae and P. aeruginosa isolates and to define the critical concentration of avibactam required for efficacy. asm.orgnih.govnih.gov These models have shown that simulating human-like exposures of ceftazidime and avibactam can lead to significant reductions in bacterial burden. nih.govnih.govasm.org

Data from hollow-fiber studies simulating a single human dose of ceftazidime-avibactam (1 g plus 250 mg) demonstrated rapid microbicidal activity against tested Enterobacteriaceae isolates, reducing viable counts significantly. nih.gov Another hollow-fiber study evaluating human simulated doses of ceftazidime-avibactam against P. aeruginosa strains with varying MICs (4 to 8 mg/L) showed a clear dose effect, with maximum effect observed against strains with lower MICs. asm.org

In Vivo Neutropenic Murine Infection Models (e.g., Thigh, Lung)

Neutropenic murine infection models, such as the thigh and lung infection models, are widely used to study the in vivo efficacy and PK/PD of antibiotics. asm.orgresearchgate.netasm.org In these models, the host immune system is suppressed, allowing for a more direct assessment of the drug's antimicrobial activity. asm.org Murine thigh and lung infection models have been instrumental in defining the avibactam PK/PD index (%fT>CT) and its magnitude required for efficacy against ceftazidime-resistant P. aeruginosa and Enterobacteriaceae. asm.orgresearchgate.netfda.gov

Studies in neutropenic mouse thigh and lung infection models have shown that avibactam restores the activity of ceftazidime against β-lactamase-producing strains, resulting in significant reductions in bacterial counts. asm.orgresearchgate.netfda.govnih.gov For instance, co-administration of avibactam with ceftazidime in a murine thigh infection model against a blaKPC-2-carrying Klebsiella pneumoniae isolate resulted in a substantial reduction in bacterial load compared to ceftazidime alone. nih.govoup.com The avibactam %fT>CT values associated with stasis and bacterial reduction in these models have been determined for different pathogens. asm.orgnih.govresearchgate.net

Data from murine studies exploring the relationship between avibactam exposure and efficacy against P. aeruginosa have indicated that %fT > 1 mg/L values ranging from approximately 16% to 24% were associated with stasis, while values between approximately 20% and 55% were associated with a 2-log10 reduction in bacterial density. nih.gov

Rat Abdominal Abscess Models for In Vivo Efficacy Assessment

The rat abdominal abscess model is another in vivo model used to evaluate the efficacy of antibiotics, particularly in polymicrobial infections and in anatomical sites that can be challenging for drug penetration. researchgate.nettandfonline.comwhiterose.ac.uk This model has been used to assess the efficacy of ceftazidime-avibactam against resistant pathogens in a complex infection setting. oup.comresearchgate.nettandfonline.comwhiterose.ac.uktandfonline.com

Studies using a rat abdominal abscess model with Klebsiella pneumoniae isolates, including those carrying blaKPC-2, have demonstrated the ability of ceftazidime-avibactam to significantly reduce bacterial counts compared to ceftazidime or meropenem (B701) alone. oup.comresearchgate.nettandfonline.comwhiterose.ac.uktandfonline.com In one study, therapy with ceftazidime-avibactam against a blaKPC-2-positive K. pneumoniae isolate resulted in a median bacterial recovery of 3.3 log CFU/abscess after 52 hours, whereas ceftazidime or meropenem monotherapy resulted in significantly higher counts (9.3 log CFU/abscess for both). oup.comresearchgate.nettandfonline.comtandfonline.com

The modeled drug exposures in the rat abdominal abscess model have shown that efficacy can be achieved at avibactam exposures potentially lower than the 50% fT>CT of 1 mg/L target used in some dose assessments. tandfonline.comtandfonline.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Ceftazidime5481173
Avibactam9835049
Avycaz90643431

Data Tables

While specific raw data tables were not consistently available across all search results in a format directly extractable for interactive tables, the key findings regarding PK/PD targets and efficacy in preclinical models can be summarized as follows:

Model TypePathogen GroupAvibactam PK/PD IndexCritical Concentration (CT)Efficacy EndpointAssociated %fT>CT RangeSource
Neutropenic Mouse Thigh/LungP. aeruginosa%fT>CT1 mg/LStasis~16-24% nih.gov
Neutropenic Mouse Thigh/LungP. aeruginosa%fT>CT1 mg/L2-log10 kill~20-55% nih.gov
Neutropenic Mouse Thigh/LungEnterobacteriaceae%fT>CT2-2.5 mg/LStasis/Maximal Effect~23-40% asm.orgnih.gov
Hollow-Fiber (with Aztreonam)Enterobacteriaceae%fT>CT2.5 mg/LRestoration of EfficacyNot explicitly quantified asm.orgnih.gov
Rat Abdominal AbscessK. pneumoniae (KPC)%fT>CT0.5 - 1 mg/LBactericidal Effect~8-15.4% (modeled) tandfonline.comtandfonline.com

Note: The %fT>CT values can vary based on the specific isolate, the partner β-lactam (if applicable), and the experimental conditions.

Computational PK/PD Simulations

Computational PK/PD simulations play a crucial role in predicting the likely effectiveness of antimicrobial regimens by integrating pharmacokinetic profiles with pharmacodynamic targets. For this compound, these simulations help assess the probability of achieving exposures associated with bacterial killing or growth inhibition.

Monte Carlo Simulations for Probability of Target Attainment

Monte Carlo simulations are a widely used probabilistic analysis method in this compound preclinical research. frontiersin.orgscienceopen.com These simulations integrate the pharmacokinetic variability observed in patient populations with the minimum inhibitory concentration (MIC) distributions of target bacteria to estimate the Probability of Target Attainment (PTA). frontiersin.orgnih.govasm.org The PTA represents the likelihood that a specific dosing regimen will achieve or exceed a defined PK/PD target at a given MIC. frontiersin.org

For this compound, joint PK/PD targets are typically used in Monte Carlo simulations, reflecting the need for both ceftazidime and avibactam to reach effective concentrations. asm.orgasm.orgresearchgate.net A common joint target for ceftazidime is achieving a free plasma concentration above the MIC for 50% of the dosing interval (50% fT > MIC), while for avibactam, it is often maintaining a free plasma concentration above a threshold concentration, such as 1 mg/L, for a certain percentage of the dosing interval (e.g., 50% fT > 1 mg/L). asm.orgasm.orgresearchgate.netresearchgate.net

Studies utilizing Monte Carlo simulations have shown high PTAs for this compound against susceptible pathogens. For instance, simulations have indicated high target attainment (>95%) against MICs ≤ 8 mg/L across various patient subgroups and indications. asm.org These simulations have been instrumental in supporting the selection and validation of this compound dosage regimens. asm.orgasm.org

Development and Application of Semimechanistic PK/PD Models

Semimechanistic PK/PD models are developed to provide a more detailed understanding of the relationship between drug exposure and bacterial response over time, incorporating aspects of bacterial growth, killing, and resistance development. nih.govnih.govresearchgate.net These models go beyond empirical PK/PD index approaches by parameterizing the dynamic processes of bacterial populations under antibiotic pressure. nih.gov

For this compound, semimechanistic models have been developed to simulate both the drug serum levels and the evolution of bacterial growth curves simultaneously. mdpi.commdpi.com These models can capture the time course of bacterial density changes and evaluate the efficacy of different drug exposures. nih.gov The application of these models allows for the prediction of bacterial responses following various dosing regimens in preclinical settings, and in some cases, translation to human predictions. nih.govnih.gov They can also be used to investigate PK/PD targets and explore optimized dosing strategies. nih.gov

Semimechanistic models for this compound have been applied to understand drug interactions, such as the potentiation of ceftazidime activity by avibactam through the inhibition of β-lactamases. nih.govsemanticscholar.org They can also integrate factors like the inoculum effect and host response to provide a more comprehensive evaluation of antibacterial effect. researchgate.net

Ex Vivo Pharmacodynamic Studies

Ex vivo pharmacodynamic studies involve testing the activity of antimicrobial agents using biological fluids, such as serum, collected from subjects who have received the drug. These studies are valuable because they account for the effects of protein binding and other serum factors on antimicrobial activity, providing a more clinically relevant assessment compared to simple in vitro tests. clinicaltrials.gov

Serum-Based Time-Kill Curves for Bacterial Density Changes

Serum-based time-kill curves are a key ex vivo method used to assess the dynamic changes in bacterial density when exposed to this compound concentrations present in patient serum over time. clinicaltrials.gov In these experiments, bacterial isolates are incubated with serum samples collected at different time points after this compound administration, and viable bacterial counts (CFU/mL) are determined at various time points. clinicaltrials.govoup.com

These studies provide insights into the rate and extent of bacterial killing or growth inhibition by this compound in a more complex biological matrix than standard laboratory media. clinicaltrials.gov They can demonstrate the bactericidal activity of this compound and show the time-dependent reductions in bacterial density. oup.comnih.gov For example, studies have shown significant decreases in CFU/mL within the first few hours of exposure to this compound in serum. nih.gov Regrowth at later time points (e.g., 24 hours) has sometimes been observed in time-kill assays, which may be influenced by factors such as the initial bacterial inoculum density or the specific isolate tested. nih.govmdpi.com

Data from serum-based time-kill curves can be used to construct graphical representations showing the change in bacterial density over time under different serum concentration profiles. clinicaltrials.gov

Investigation of Protein Binding Impact on this compound Activity

Protein binding can influence the free, unbound concentration of an antibiotic available to exert its effect, as only unbound drug is generally considered microbiologically active. Ex vivo studies using serum allow for the investigation of how protein binding impacts the activity of this compound. clinicaltrials.gov

Studies have investigated the protein binding of both ceftazidime and avibactam. Ceftazidime is reported to have low protein binding, typically less than 10%, and this binding is independent of concentration. nih.govnih.govdovepress.com Avibactam also exhibits low protein binding, ranging from approximately 5.7% to 8.2%, which is similar across a range of concentrations tested in vitro. nih.govwikipedia.orgrxabbvie.com

Computational and Structural Approaches in Avycaz Research

Molecular Docking Simulations for Avycaz

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to each other to form a stable complex. In the context of this compound research, docking simulations are extensively used to study the binding of ceftazidime (B193861) and avibactam (B1665839) to various β-lactamase enzymes.

Prediction of Ligand-Target Binding Orientations within Enzyme Active Sites

Molecular docking simulations predict how ceftazidime and avibactam fit into the active sites of β-lactamase enzymes. This involves generating various possible binding poses and scoring them based on their likelihood of forming a stable complex. For instance, docking studies have been used to analyze the binding of ceftazidime and avibactam to different Klebsiella pneumoniae carbapenemase (KPC) variants, such as KPC-2 and KPC-204. researchgate.net These studies predict the orientation of the drug molecules within the enzyme's active site, identifying key residues involved in interactions. researchgate.netacs.org Docking of ceftazidime into the active site of OXA-1 β-lactamase has also been performed to visualize its binding pose and hydrogen bond network. researchgate.net Similarly, avibactam's binding orientation in the active sites of various class A and D β-lactamases, including OXA-10 and OXA-48, has been investigated using docking, often revealing a similar binding conformation across different enzymes. acs.orgtmc.edu

Analysis of Binding Affinities and Intermolecular Interactions at the Atomic Level

Docking simulations provide insights into the strength of the interaction between the ligand and the target enzyme, often expressed as a docking score or estimated binding energy. These values serve as indicators of binding affinity. researchgate.netresearchgate.netacs.org Beyond a simple score, docking allows for a detailed analysis of the specific atomic-level interactions that stabilize the complex. This includes identifying hydrogen bonds, salt bridges, hydrophobic contacts, and other van der Waals interactions between the drug molecule and the amino acid residues in the enzyme's active site. researchgate.netresearchgate.netdiva-portal.org For example, docking analysis of avibactam with KPC-2 and its variants has identified key hydrogen bonds with residues like Asn132, Thr237, Ser130, and Lys234, as well as a salt bridge with Arg220. researchgate.net Similarly, ceftazidime's interactions with residues such as Asn170, Asn132, Thr237, Thr235, Ser130, and Lys234 in KPC variants have been analyzed through docking. researchgate.net These detailed interaction profiles help explain the binding specificity and potency of this compound components against different β-lactamases.

Application in Investigating β-Lactamase-Inhibitor and Ceftazidime-Target Interactions

Molecular docking is a fundamental tool for investigating the interactions of both avibactam (the β-lactamase inhibitor) and ceftazidime (the β-lactam antibiotic) with their respective targets. For avibactam, docking is used to understand its inhibitory mechanism against a wide range of serine β-lactamases, including those from Ambler classes A, C, and some D. acs.orgmdpi.com It helps predict how avibactam forms a reversible covalent bond with the catalytic serine residue and interacts with other active site residues to inactivate the enzyme. acs.orgtmc.edudiva-portal.orgacs.orgpnas.orgscielo.br For ceftazidime, docking is used to study its binding to penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, as well as its interaction with β-lactamases, which can hydrolyze and inactivate it. researchgate.netresearchgate.net Docking studies have been particularly useful in understanding how mutations in β-lactamases can affect their interaction with ceftazidime and avibactam, contributing to resistance. researchgate.netacs.orgasm.orgasm.orgnih.gov For instance, docking analysis has explored how amino acid substitutions in KPC variants alter the binding site and affect the accommodation of ceftazidime's side chain. acs.orgasm.org

Below is an example of data that might be obtained from molecular docking studies, illustrating predicted binding energies and key interactions:

CompoundTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
CeftazidimeKPC-204-11.62 researchgate.netAsn170, Asn132, Thr237, Thr235, Ser130, Lys234 researchgate.net
CeftazidimeKPC-2-11.26 researchgate.netLeu169, Asn132, Thr237, Thr235, Ser130, Lys234 researchgate.net
AvibactamKPC-204-5.09 researchgate.netAsn132, Thr237, Ser130, Lys234, Arg220 researchgate.net
AvibactamKPC-2-8.92 researchgate.netAsn132, Thr237, Thr235, Ser130, Lys234, Arg220 researchgate.net
AvibactamTEM-11.78 (Binding Free Energy) diva-portal.orgLys234, Ser70, Ala237, Ser130, Lys73, Arg243 diva-portal.org

Note: Binding energy values and interacting residues can vary depending on the specific enzyme, docking software, and parameters used in the study.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of drug-target interactions, allowing researchers to observe the movement and behavior of atoms and molecules over time. This is crucial for understanding the flexibility of enzymes and ligands, the stability of complexes, and the process of binding and unbinding.

Exploration of Conformational Changes in this compound-Enzyme Complexes

MD simulations are invaluable for studying the conformational changes that occur in β-lactamases upon binding with avibactam or ceftazidime. These simulations can reveal how the presence of the drug influences the flexibility and structure of the enzyme, particularly in regions like the active site loops (e.g., the Ω-loop), which are critical for substrate recognition and catalysis. tmc.eduresearchgate.netnih.gov For instance, MD simulations have shown how mutations in β-lactamases, such as those in KPC variants or AmpC, can lead to altered loop conformations that impact drug binding and hydrolysis. tmc.eduasm.orgresearchgate.netnih.govchemrxiv.orgasm.org Simulations have also explored the conformational dynamics of avibactam itself within the active site, revealing potential alternative binding poses. nih.gov

Elucidation of Stability and Dynamics of Drug-Target Interactions

Beyond static snapshots provided by docking, MD simulations assess the stability of the drug-enzyme complex over time. By simulating the system's behavior in a dynamic environment, researchers can evaluate how consistently the drug stays bound to the active site and the nature of the interactions maintaining the complex. diva-portal.orgmdpi.com MD simulations can also provide insights into the dynamics of the binding process, including the formation and breaking of specific interactions. diva-portal.org For example, MD simulations have been used to study the kinetic stability of the acyl-enzyme complex formed between avibactam and class C β-lactamases, providing molecular-level insights into the inhibition mechanism. rsc.org Simulations have also investigated the release mechanism of avibactam from the acyl-enzyme complex, detailing the steps and key residues involved. nih.gov Furthermore, MD has been applied to understand how mutations affect the stability and dynamics of ceftazidime and avibactam binding to resistant β-lactamase variants. asm.orgresearchgate.netnih.govresearchgate.netasm.org

MD simulations can generate data on metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify the stability and flexibility of the protein-ligand complex. Lower RMSD values generally indicate a more stable complex, while RMSF highlights regions of the protein or ligand that are more flexible. mdpi.comresearchgate.net

Here is an example illustrating how MD simulation data might be presented, focusing on RMSD values for enzyme-ligand complexes:

ComplexSimulation Time (ns)Average Protein RMSD (Å)Average Ligand RMSD (Å)
CMY-2 - Ceftazidime Complex100 researchgate.net~0.68 nih.govNot explicitly stated, but fluctuations analyzed researchgate.net
CMY-185 - Ceftazidime Complex100 researchgate.net~1.55 (free form), ~1.58 (complex) researchgate.netFluctuations analyzed researchgate.net
KPC-2 - Ceftazidime Acyl-Enzyme0.55 researchgate.net~2.0 (Ω-loop) researchgate.netNot explicitly stated researchgate.net
Asp179Asn KPC-2 - Ceftazidime Acyl-Enzyme0.55 researchgate.net~6.0 (Ω-loop) researchgate.netNot explicitly stated researchgate.net

Structure-Based Drug Design (SBDD) Principles in this compound Development

Structure-Based Drug Design (SBDD) played a crucial role in the development of avibactam, a key component of this compound. SBDD involves utilizing the three-dimensional structures of target proteins, in this case, bacterial β-lactamases, to guide the design and optimization of inhibitor molecules nih.gov. This iterative process typically involves determining protein structures in complex with ligands to inform chemical modifications aimed at improving binding affinity and efficacy nih.gov.

Avibactam, a representative of the bridged bicyclic diazabicyclooctane (DBO) scaffold, was rationally designed by incorporating existing knowledge about β-lactams into a novel scaffold asm.org. The unique properties of avibactam, stemming from its DBO structure, contribute to its broad spectrum of activity against various serine β-lactamases asm.orgmdpi.com.

Structural studies, particularly X-ray crystallography, have been instrumental in understanding how avibactam interacts with different classes of β-lactamases, including Class A (e.g., CTX-M-15), Class C (e.g., AmpC), and some Class D enzymes (e.g., OXA-48, OXA-24) nih.govasm.org. These structures reveal the covalent binding of avibactam to the active-site serine residue of these enzymes, forming a stable acyl-enzyme complex asm.org. Unlike earlier β-lactamase inhibitors like clavulanic acid, avibactam forms a reversible intermediate, contributing to its unique mechanism mdpi.com.

Analysis of these complex structures has provided critical insights into the structural features responsible for avibactam's broad-spectrum inhibition and its selectivity against certain enzyme classes nih.govasm.org. For instance, structural data helped identify a hydrophobic bridge at the entrance of some Class D enzymes that restricts access to the active site, explaining avibactam's activity profile against these enzymes nih.gov.

Rational Design of Novel β-Lactamase Inhibitors Based on Avibactam Scaffolds

The success of avibactam has spurred efforts in the rational design of novel β-lactamase inhibitors based on the DBO scaffold mdpi.commdpi.com. Rational design, often coupled with in silico approaches, aims to create new inhibitors with expanded spectra of activity or improved properties mdpi.comnih.gov.

Researchers have explored modifications to the avibactam structure to overcome limitations, such as limited activity against certain Class D carbapenemases like OXA-23 and OXA-24/40 nih.govacs.org. In silico methods have been employed to guide the design of DBO derivatives with enhanced inhibition profiles, including activity against these challenging Class D enzymes nih.gov.

Examples of rational design efforts include the synthesis and study of avibactam derivatives with alterations such as the introduction of sulfonyl amidine moieties or modifications to increase the rigidity of the bicyclic ring system mdpi.comacs.org. These structural changes are designed to improve binding interactions with specific β-lactamase variants and broaden the inhibitory spectrum acs.org. The development of durlobactam, an avibactam analog with improved efficacy against OXA-24/40, exemplifies the potential of rationally designed DBO scaffolds acs.org.

Lead Compound Optimization Guided by Structural Data

Structural data plays a vital role in the lead optimization phase of drug discovery, where initial promising compounds are refined to enhance their pharmacological properties nih.govpreprints.org. For avibactam-based inhibitors, structural information from enzyme-inhibitor complexes guides medicinal chemists in making targeted modifications to the lead scaffold nih.gov.

By analyzing the three-dimensional arrangement of amino acid residues in the enzyme's active site and surrounding regions, including hydrogen bond donors/acceptors, hydrophobic patches, and nearby pockets, researchers can design structural variations of the lead compound nih.gov. These modifications are intended to optimize interactions with the target enzyme, leading to improved binding affinity, potency, and selectivity nih.govpreprints.org.

SBDD in lead optimization is often an iterative cycle. A lead compound is synthesized, tested for inhibitory activity, and then co-crystallized with the target enzyme to obtain a high-resolution structure of the complex nih.gov. This structural data is then analyzed to identify areas for improvement, guiding the design of the next generation of compounds to be synthesized and tested nih.gov. This process continues until a compound with the desired profile is achieved. While traditional lead optimization relies on empirical approaches, the integration of structural data provides a rational basis for modifications, accelerating the discovery process preprints.org.

Bioinformatic and Genomic Analysis in this compound Research

Bioinformatic and genomic analyses are crucial for understanding the mechanisms of resistance to this compound and for monitoring the emergence and spread of resistant strains. These computational approaches allow for the comprehensive study of bacterial genomes to identify resistance determinants and analyze their evolution.

Whole Genome Sequencing (WGS) for Comprehensive Resistance Gene Identification

Whole Genome Sequencing (WGS) is a powerful tool used to comprehensively identify resistance genes in bacterial isolates, particularly those exhibiting reduced susceptibility or resistance to ceftazidime-avibactam (CZA) mdpi.comnih.govnih.govresearchgate.nettandfonline.comasm.orgasm.orgnih.gov. By sequencing the entire genome of resistant strains and comparing them to susceptible counterparts, researchers can identify both acquired resistance genes and mutations in chromosomal genes that contribute to resistance mdpi.comnih.gov.

WGS has been instrumental in detecting the presence of various β-lactamase genes (e.g., blaKPC, blaGES, blaOXA, blaVEB, blaCTX-M, blaSHV, blaTEM) and other genes conferring resistance to different classes of antibiotics, which often coexist in multidrug-resistant strains mdpi.comnih.govresearchgate.nettandfonline.comfrontiersin.orgfrontiersin.orgnih.gov. Furthermore, WGS allows for the identification of mutations in genes encoding porins (e.g., ompK35, ompK36, oprD, lamB) and efflux pump regulatory genes (e.g., mexR, nalB, nalC, nalD, mexZ, mexT), which can impact the intracellular concentration of the antibiotic mdpi.comnih.govasm.orgfrontiersin.orgnih.govfrontiersin.orgasm.org.

Hybrid assembly techniques combining short and long-read WGS data can provide complete and accurate genome sequences, enabling the identification of complex resistance mechanisms such as gene amplification, transposition of resistance elements (e.g., Tn4401 harboring blaKPC), and the characterization of plasmids carrying resistance genes asm.orgfrontiersin.orgasm.orgfrontiersin.org.

Research using WGS has revealed the diversity of resistance mechanisms in CZA-resistant isolates from various bacterial species, including Klebsiella pneumoniae and Pseudomonas aeruginosa. For example, WGS analysis of CZA-resistant P. aeruginosa isolates identified various blaGES variants and mutations in genes affecting porins and efflux pumps mdpi.com. Similarly, WGS of CZA-resistant K. pneumoniae has identified mutations in blaKPC genes and alterations in ompK35 and ompK36 porins nih.govnih.govasm.orgasm.orgasm.org.

Detailed Sequence Analysis of β-Lactamase Variants and Porins

Detailed sequence analysis of specific genes identified through WGS provides insights into the molecular basis of this compound resistance. This includes analyzing the amino acid sequences of β-lactamase variants and porins to identify critical mutations.

Mutations in β-lactamase genes, particularly in the Ω-loop region of KPC enzymes, are frequently associated with reduced susceptibility or resistance to CZA mdpi.comasm.orgfrontiersin.orgfrontiersin.orgasm.orgnih.gov. Sequence analysis has identified key substitutions such as D179Y, P168L, V240G, T243M, and A243V in KPC variants that impair the binding and inhibitory activity of avibactam mdpi.comasm.orgfrontiersin.orgfrontiersin.orgasm.orgnih.gov. For instance, the D179Y substitution in KPC-2 is sufficient to prevent avibactam inhibition, leading to resistance asm.org. Sequence analysis of other β-lactamases like CTX-M and SHV has also identified mutations associated with CZA resistance nih.govnih.gov.

Sequence analysis of porin genes is equally important. Mutations leading to the loss of function or reduced expression of outer membrane porins like OmpK35, OmpK36, and OprD can decrease the influx of antibiotics into the bacterial cell, contributing to resistance mdpi.comnih.govasm.orgasm.orgfrontiersin.orgnih.govfrontiersin.orgasm.orgfrontiersin.orgnih.gov. Specific mutations, such as a T333N substitution in OmpK36 or alterations leading to OprD deficiency, have been linked to CZA resistance in K. pneumoniae and P. aeruginosa, respectively mdpi.comnih.govasm.orgasm.org. Sequence analysis helps pinpoint these critical changes and understand their potential impact on protein structure and function.

Furthermore, sequence analysis of efflux pump regulatory genes like mexR, nalC, nalD, mexZ, and mexT can identify mutations (e.g., insertions, deletions, or point mutations) that lead to the overexpression of efflux pumps, contributing to antibiotic resistance by actively transporting the drug out of the cell mdpi.comnih.govfrontiersin.orgasm.org.

Gene Expression Profiling of Resistance Determinants and Regulatory Genes

Gene expression profiling, using techniques such as quantitative PCR or transcriptomics, provides insights into the transcriptional activity of resistance genes and regulatory elements in the presence or absence of this compound nih.govtandfonline.comasm.orgfrontiersin.orgasm.orgasm.orgasm.org. Changes in gene expression levels can significantly impact the level of resistance observed.

Increased expression of β-lactamase genes, such as blaKPC or blaPER, can lead to higher production of the enzyme, overwhelming the inhibitor and resulting in increased minimum inhibitory concentrations (MICs) and resistance nih.govtandfonline.comasm.orgfrontiersin.orgasm.orgasm.org. Studies have shown a correlation between increased blaKPC expression and higher levels of CZA resistance asm.orgasm.orgasm.org. This increased expression can be due to various factors, including increased gene copy number resulting from gene amplification or transposition events asm.orgfrontiersin.orgasm.orgnih.govasm.org.

Advanced Analytical Techniques for Avycaz Characterization in Research

Spectroscopic Methodologies for Compound Characterization (e.g., LC-MS/MS for Cellular Content)

Spectroscopic techniques are fundamental to the quantitative analysis of Avycaz's constituent compounds, ceftazidime (B193861) and avibactam (B1665839), in biological matrices. Among the most powerful of these is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for determining intracellular and plasma concentrations of the drug components.

Researchers have developed and validated robust LC-MS/MS methods for the simultaneous quantification of ceftazidime and avibactam in human plasma. researchgate.netsemanticscholar.orgnih.govnih.gov These methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. researchgate.netnih.gov

For instance, one described method utilizes a reversed-phase C18 column for the separation of ceftazidime and an amide column for avibactam, demonstrating the necessity of tailored chromatographic conditions for each component. researchgate.netnih.gov The use of stable isotope-labeled internal standards for both analytes ensures high accuracy and precision. nih.gov Detection is often achieved using tandem mass spectrometry with electrospray ionization (ESI), operating in positive mode for ceftazidime and negative mode for avibactam. nih.govnih.gov The high sensitivity of LC-MS/MS allows for the determination of pharmacokinetic profiles and plays a critical role in therapeutic drug monitoring research. nih.gov

Table 1: Example LC-MS/MS Method Parameters for this compound Component Quantification in Human Plasma

Parameter Ceftazidime Avibactam
Extraction Method Protein Precipitation researchgate.netnih.gov Weak Anionic Exchange Solid-Phase Extraction researchgate.netnih.gov
Chromatographic Column C18 researchgate.netnih.gov Amide researchgate.netnih.gov
Ionization Mode Positive ESI nih.gov Negative ESI nih.gov

| Calibration Range (Plasma) | 5 - 100 µg/mL nih.gov | 1.25 - 25 µg/mL nih.gov |

Biochemical Assays for Enzyme Kinetics and Inhibition Profiles

Biochemical assays are indispensable for characterizing the interaction between avibactam and its target β-lactamase enzymes. These assays provide crucial data on the kinetics of enzyme inhibition, which is central to this compound's efficacy.

The inhibitory mechanism of avibactam is unique in that it forms a covalent, but reversible, acyl-enzyme complex. nih.govnih.gov Kinetic studies are designed to measure the rates of both the initial acylation and the subsequent deacylation. Spectrophotometric assays, often using a reporter substrate like nitrocefin, are employed to determine the kinetic constants for avibactam's interaction with various clinically important β-lactamases, including Class A (e.g., KPC-2, CTX-M-15), Class C (e.g., AmpC), and some Class D (e.g., OXA-48) enzymes. drugbank.comnih.gov

The efficiency of acylation, represented by the second-order rate constant (k₂/Kᵢ), varies significantly across different β-lactamase enzymes. drugbank.comnih.gov For example, the acylation efficiency of avibactam is high for CTX-M-15 but considerably lower for OXA-10. drugbank.comnih.gov The stability of the acyl-enzyme complex is also a key parameter, with the half-life of the complex varying from minutes to several days depending on the enzyme. nih.govdrugbank.com Mass spectrometry is also utilized to assess the stability of the inhibited enzyme forms and to investigate any potential fragmentation of the avibactam complex. drugbank.com

Table 2: Acylation Efficiency of Avibactam Against Various β-Lactamases

β-Lactamase Enzyme Enzyme Class Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)
CTX-M-15 A 1.0 x 10⁵ drugbank.comnih.gov
KPC-2 A 1.2 x 10⁴
Enterobacter cloacae AmpC C 2.4 x 10³
Pseudomonas aeruginosa AmpC C 9.6 x 10²
OXA-48 D 2.1 x 10²

Genetic Manipulation and Plasmid Transfer Experiments for Resistance Mechanism Elucidation

Understanding the genetic basis of resistance to this compound is critical for predicting and overcoming treatment failure. Genetic manipulation and plasmid transfer experiments are powerful tools for elucidating these resistance mechanisms.

Whole-genome sequencing (WGS) of this compound-resistant clinical isolates is a common starting point to identify potential resistance-conferring mutations. elsevierpure.com A primary mechanism of resistance involves mutations within the genes encoding β-lactamases, particularly the blaKPC gene. elsevierpure.comnih.gov Specific amino acid substitutions, such as the D179Y mutation in the omega-loop of the KPC enzyme, have been shown to impair avibactam's binding and inhibitory activity. frontiersin.org To confirm the role of these mutations, researchers employ techniques like site-directed mutagenesis to introduce specific changes into the β-lactamase gene and then express the altered enzyme to assess its impact on this compound susceptibility. elsevierpure.comtmc.edu

Another significant mechanism of resistance is the acquisition of β-lactamase genes that are not inhibited by avibactam, such as metallo-β-lactamases (MBLs). frontiersin.orgresearchgate.net Plasmid transfer experiments, also known as conjugation experiments, are performed to demonstrate the horizontal transfer of resistance-conferring plasmids between bacterial strains. frontiersin.orgnih.gov In these experiments, a donor strain carrying a resistance plasmid is co-cultured with a susceptible recipient strain. The subsequent analysis of the recipient strain for the acquisition of both the plasmid and the resistant phenotype confirms the transferability of the resistance mechanism. tmc.edunih.gov The frequency of this transfer can also be quantified to assess the potential for dissemination of resistance. frontiersin.orgnih.gov

Table 3: Common Genetic Mechanisms of this compound Resistance Investigated Through Genetic Manipulation

Resistance Mechanism Genetic Element Experimental Approach
Altered drug target Mutations in blaKPC gene (e.g., D179Y) elsevierpure.comfrontiersin.org Whole-genome sequencing, site-directed mutagenesis, cloning and expression elsevierpure.comtmc.edu
Acquisition of non-susceptible enzymes Plasmid-borne blaNDM-5 (MBL) frontiersin.orgnih.gov Plasmid analysis, conjugation experiments frontiersin.orgnih.gov

Compound Table

Compound Name
Avibactam
Aztreonam (B1666516)
Ceftazidime
Ceftaroline fosamil
Cefepime
Ceftriaxone
Clavulanic acid
Meropenem (B701)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.